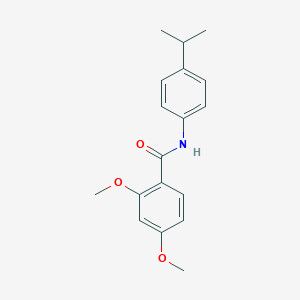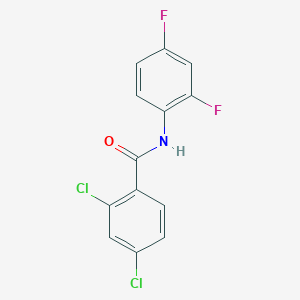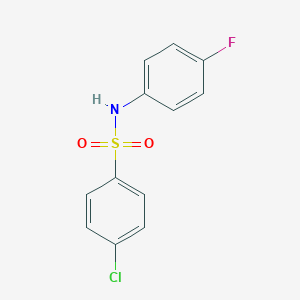
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[1,3]dioxole moiety, a pyrazole ring, and an acetamide group, which collectively contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved by reacting 5-bromo-benzo[1,3]dioxole with a palladium catalyst (PdCl2) and xantphos in the presence of cesium carbonate (Cs2CO3) in 1,4-dioxane at 130°C.
Introduction of the pyrazole ring: The benzo[1,3]dioxole intermediate is then reacted with ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours.
Formation of the final compound: The resulting intermediate is further reacted with 5-methyl-3-nitro-pyrazole in the presence of a palladium catalyst (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in toluene under reflux conditions for 24 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at 40°C.
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in DMF.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization, leading to mitotic blockade and cell death .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[1,3]dioxole moiety and have shown potent growth inhibition properties against various cancer cell lines.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of the pyrazole ring and the nitro group, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest at the S phase sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H12N4O5 |
|---|---|
Molecular Weight |
304.26g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O5/c1-8-4-12(17(19)20)15-16(8)6-13(18)14-9-2-3-10-11(5-9)22-7-21-10/h2-5H,6-7H2,1H3,(H,14,18) |
InChI Key |
SPFMTSKZHGGCEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide](/img/structure/B402239.png)










